Product packaging for Eremophilane(Cat. No.:)

Eremophilane

Cat. No.: B1244597
M. Wt: 208.38 g/mol
InChI Key: AJWBFJHTFGRNDG-GBJTYRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eremophilane is a specialized sesquiterpenoid compound characterized by a distinctive bicyclic carbon skeleton that does not follow the typical isoprene rule, making it a subject of significant interest in natural product chemistry and biosynthesis studies . This class of compounds is sourced from both higher plants, particularly within the Asteraceae family (e.g., Ligularia , Senecio , and Parasenecio ), and from a diverse range of fungi, including marine-derived and endophytic species . Researchers value this compound for its wide spectrum of documented biological activities. It has demonstrated notable antibacterial properties against various bacterial strains . Furthermore, it exhibits selective cytotoxic activity against several human cancer cell lines, including non-small cell lung cancer (NCI-H1650) and gastric carcinoma (BGC823) cells, suggesting its potential as a lead compound in anticancer research . Its strong phytotoxic activity against the radicle elongation of rice seedlings also makes it a candidate for agricultural research . Recent studies highlight its potential in neuroinflammatory and immunological research. Certain this compound analogues have shown significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, suppressing key neuroinflammatory markers like COX2, TNF-α, IL-6, and IL-1β, and modulating the NF-κB pathway . Other derivatives have displayed immunosuppressive activity , specifically by inhibiting LPS-induced B-cell proliferation . The mechanism of action for this compound is multi-faceted and appears to be compound-specific, involving the induction of microphage polarization and suppression of the canonical NF-κB signaling pathway in neuroinflammation models . This product is intended for research purposes only in fields such as pharmacology, natural product chemistry, and cell biology. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28 B1244597 Eremophilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,4aR,7R,8aR)-1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14+,15+/m0/s1

InChI Key

AJWBFJHTFGRNDG-GBJTYRQASA-N

SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2)C(C)C)C

Canonical SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

Origin of Product

United States

Structural Diversity and Classification of Eremophilane Analogs

Core Eremophilane Skeleton: Defining Bicyclic Structure and Isoprene (B109036) Assembly Discrepancy

At the heart of every this compound derivative lies a characteristic bicyclic [4.4.0] decalin core. This framework features a distinctive arrangement of two fused six-membered rings. A key feature that sets eremophilanes apart from many other sesquiterpenes is their apparent deviation from the regular isoprene rule. researchgate.netresearchgate.net This rule predicts the head-to-tail linkage of isoprene units in terpene biosynthesis. However, the this compound skeleton displays what appears to be an irregular head-to-head linkage. researchgate.net This structural anomaly is the result of a crucial biosynthetic step involving a 1,2-methyl migration from a eudesmane (B1671778) precursor. researchgate.netuky.edu This rearrangement of the carbon skeleton is a pivotal event that defines the this compound family. uky.edunih.gov

The fundamental structure is characterized by a decalin core with two methyl groups, one at C4 and another at C5, and an isopropyl or isopropenyl group typically located at C7. researchgate.netfrontiersin.org This specific arrangement of substituents on the bicyclic core is a hallmark of this compound-type sesquiterpenoids.

Common Structural Modifications and Functionalization Patterns

The immense diversity within the this compound family arises from a wide array of structural modifications and functionalizations of the core skeleton. mdpi.comnih.gov These modifications, primarily driven by oxidation reactions, occur at various positions on the bicyclic backbone and the side chain, leading to a plethora of derivatives with distinct chemical properties. researchgate.netresearchgate.net

Oxygenation Profiles: Alcohols, Ketones, Epoxides, and Carboxylic Acids

Oxidation is a primary driver of structural diversification in eremophilanes, introducing a range of oxygen-containing functional groups. researchgate.netresearchgate.net The carbon skeleton can be hydroxylated to form alcohols, which can be further oxidized to yield ketones or aldehydes. masterorganicchemistry.comkhanacademy.orglibretexts.org Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids, while secondary alcohols are oxidized to ketones. khanacademy.orgmasterorganicchemistry.comlibretexts.org

Epoxides, three-membered cyclic ethers, are another common feature, often formed across double bonds within the bicyclic system or on the side chain. frontiersin.orgresearchgate.net For instance, rhizopthis compound J features an uncommon C-4/C-11 epoxy ring. frontiersin.orgresearchgate.net The presence and position of these oxygenated functionalities significantly influence the molecule's polarity and reactivity.

Lactone and Furan (B31954) Ring Systems in this compound Derivatives

Further oxidative modifications can lead to the formation of lactone and furan rings, adding to the structural complexity of this compound analogues. researchgate.netresearchgate.net Lactones, which are cyclic esters, can be formed through the intramolecular esterification of a hydroxyl group and a carboxylic acid. A number of this compound lactones have been identified, such as parasalbolides A-J, which are 1,2,10-trioxygenated eremophila-7(11),8-dien-12,8-olides. researchgate.net

Furan rings, five-membered aromatic rings containing an oxygen atom, are also prevalent in this class of compounds. clockss.org These furan-containing eremophilanes, often referred to as furanoeremophilanes, represent a significant subclass. The furan ring can undergo further reactions, such as photooxidation, to yield other complex structures like γ-hydroxybutenolide moieties. semanticscholar.org

Esterification and Glycosylation of this compound Scaffolds

The hydroxyl groups present on the this compound scaffold are frequently subject to esterification, where they react with various acids to form esters. researchgate.netresearchgate.net These acyl groups can range from simple acetates to more complex structures like benzoates, as seen in the boeremialanes. mdpi.comnih.gov

Glycosylation, the attachment of sugar moieties, is another important modification. researchgate.netresearchgate.net Hydroxyl groups on the this compound skeleton can serve as attachment points for various monosaccharides or oligosaccharides. This process significantly increases the water solubility and can modulate the biological properties of the parent compound.

Isomeric and Stereochemical Variations within the this compound Family

The this compound skeleton contains multiple chiral centers, leading to a high degree of stereoisomerism. researchgate.net Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. libretexts.orgbritannica.com The rigid, chair-like or pseudo-chair conformation of the six-membered rings in the decalin core influences the relative stereochemistry of the substituents. frontiersin.org

The existence of multiple chiral centers means that eremophilanes can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgbritannica.comiosrjournals.orgyoutube.com The absolute configuration of these chiral centers is crucial for their chemical and biological identity and is often determined using techniques like single-crystal X-ray diffraction and electronic circular dichroism (ECD) spectroscopy. researchgate.netfrontiersin.org The number of possible stereoisomers can be predicted by the 2^n rule, where 'n' is the number of chiral centers. iosrjournals.orgutexas.edu

Overview of Major this compound Subclasses and Their Representative Structures

The structural diversity of eremophilanes has led to their classification into several subclasses based on their functional groups and skeletal arrangements. Some of the major subclasses include:

Furanoeremophilanes: Characterized by the presence of a furan ring fused to the decalin core.

This compound Lactones: Containing a lactone ring, often formed from the oxidation of the isopropyl side chain.

Highly Oxygenated Eremophilanes: Featuring multiple oxygen-containing functional groups such as hydroxyls, ketones, and epoxides.

Nor-eremophilanes: Lacking one or more carbon atoms from the typical C15 skeleton. For example, rhizopthis compound N is a 3-nor-eremophilane. frontiersin.orgresearchgate.net

Below is a table highlighting some representative structures from different this compound subclasses:

SubclassRepresentative CompoundKey Structural FeaturesSource Organism (Example)
Furanoeremophilanes 2β-Angeloyloxy-10β-H-furanothis compoundFuran ring, ester groupNot specified in provided context
This compound Lactones Parasalbolide ALactone ring, multiple oxygenationsParasenecio albus researchgate.net
Highly Oxygenated Eremophilanes Boeremialane AMultiple hydroxyl and ketone groups, benzoate (B1203000) esterBoeremia exigua mdpi.comnih.gov
Nor-eremophilanes Rhizopthis compound N3-nor-eremophilane lactone-lactam skeletonRhizopycnis vagum frontiersin.orgresearchgate.net
Epoxy-eremophilanes Rhizopthis compound JC-4/C-11 epoxy ringRhizopycnis vagum frontiersin.orgresearchgate.net

This structural and functional diversity underscores the chemical richness of the this compound family, a testament to the intricate biosynthetic machinery found in nature.

Biosynthetic Pathways of Eremophilane Sesquiterpenoids

General Sesquiterpene Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)

The journey to eremophilane sesquiterpenoids, like all sesquiterpenes, begins with farnesyl diphosphate (FPP). researchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.com FPP is a C15 isoprenoid intermediate derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov It serves as the universal precursor for the vast array of sesquiterpenoid structures found in nature. mdpi.comnih.gov

The initial and often rate-limiting step in sesquiterpene biosynthesis is the conversion of the linear FPP molecule into a variety of cyclic hydrocarbon skeletons. This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. wur.nl These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl cation. This highly reactive carbocation intermediate is then guided through a series of intramolecular cyclizations and rearrangements within the enzyme's active site to produce the specific sesquiterpene scaffold. nih.govnih.gov

Unique Cyclization and Rearrangement Mechanisms in this compound Formation

The formation of the this compound skeleton from FPP is a testament to the intricate and precise nature of enzymatic catalysis. It involves a cascade of cyclization and rearrangement reactions that set it apart from the biosynthesis of other sesquiterpenoid classes. nih.govnih.govresearchgate.net

The biosynthesis is initiated by the cyclization of FPP to form a germacrene A intermediate. nih.govenzyme-database.orgnih.gov In many cases, this intermediate remains bound to the enzyme and is not released. nih.govenzyme-database.org The formation of the this compound structure from germacrene A involves a subsequent proton-initiated cyclization and a key rearrangement. mdpi.com

A defining characteristic of the this compound biosynthetic pathway is a crucial 1,2-methyl migration, a type of Wagner-Meerwein rearrangement. researchgate.netmdpi.comnih.govhebmu.edu.cnnumberanalytics.com This rearrangement is what reconciles the structure of eremophilanes with the isoprene (B109036) rule. After the initial cyclization of FPP forms a eudesmane-type carbocation intermediate, a methyl group shifts from the C-10 position to the adjacent C-5 position. nih.govhebmu.edu.cnnih.gov This migration results in the characteristic rearranged carbon skeleton of eremophilanes. researchgate.netmdpi.com The presence of a silicon group at C9 has been shown in synthetic studies to favor this methyl migration by stabilizing the C10 carbocation intermediate. nih.gov

The structural diversity within the this compound family has led to the proposal of various biogenetic hypotheses to explain the formation of specific subclasses. One such proposal is the "Furan Shuffling Hypothesis". gademann-lab.comgrowkudos.comrero.chsnf.chnih.gov This hypothesis, supported by experimental evidence, suggests a revised biogenetic pathway for C8-C11-connected iso-eremophilanes. nih.govresearchgate.net It postulates that an α-ketol rearrangement can convert one this compound derivative into another, such as the conversion of microsphaeropsisin B into periconianone C. nih.govresearchgate.net This provides a plausible explanation for the biogenetic relationship between structurally similar but distinct this compound sesquiterpenoids. nih.gov

The basic this compound skeleton can undergo extensive modifications to produce a wide array of derivatives, including irregular and highly oxygenated forms. researchgate.netmdpi.com Irregular eremophilanes, such as those with an aromatic ring B, arise from further rearrangements and modifications of the typical bicyclic core. nih.gov For instance, some irregular eremophilanes feature a methyl migration from C-5 to C-9. nih.gov

Highly oxygenated eremophilanes are characterized by the presence of multiple hydroxyl, ether, or keto groups. researchgate.netmdpi.com These functionalities are introduced through the action of tailoring enzymes, such as cytochrome P450 monooxygenases, which catalyze oxidation reactions at various positions on the this compound scaffold. acs.org This oxidative modification significantly contributes to the structural diversity and biological activities of these compounds. researchgate.netmdpi.comresearchgate.net For example, boeremialanes A-C are highly oxygenated eremophilanes that possess a rare benzoate (B1203000) unit attached at the C-13 position. mdpi.com The formation of nor-eremophilanes, which have a shortened side chain, is proposed to occur through the oxidative cleavage of a double bond. mdpi.comtandfonline.com

Proposed Biogenetic Hypotheses for this compound Skeletons (e.g., Furan (B31954) Shuffling Hypothesis)

Enzymology of this compound Biosynthesis

The biosynthesis of eremophilanes is orchestrated by a suite of specialized enzymes that catalyze each step with high fidelity and stereochemical control.

At the heart of this compound biosynthesis are the sesquiterpene synthases. wur.nlnih.govuky.edu These enzymes are responsible for the initial and most complex step: the cyclization of the linear FPP into the bicyclic this compound core. researchgate.netnih.gov Aristolochene (B1197444) synthase, a well-characterized sesquiterpene synthase from fungi like Aspergillus terreus and Penicillium roqueforti, catalyzes the cyclization of FPP to form (+)-aristolochene, a key this compound hydrocarbon. nih.govenzyme-database.orgnih.gov

The catalytic mechanism of aristolochene synthase involves the ionization of FPP to a farnesyl cation, followed by a C1-C10 bond formation to yield a germacrene A intermediate. nih.govnih.govenzyme-database.org This intermediate then undergoes a proton-initiated cyclization to form a eudesmyl cation, which subsequently rearranges via the characteristic methyl migration to produce the aristolochene skeleton. nih.govebi.ac.uk The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the reactive carbocation intermediates, ensuring the formation of a single stereoisomer with high precision. nih.gov Another key enzyme is 5-epi-aristolochene synthase (TEAS), found in tobacco, which also proceeds through a germacrene A intermediate. nih.govenzyme-database.org

The remarkable diversity of this compound structures found in nature is a direct result of the evolution of these sophisticated enzymatic machineries.

FeatureDescription
Precursor Farnesyl Diphosphate (FPP)
Key Intermediate Germacrene A
Defining Reaction 1,2-Methyl Migration (Wagner-Meerwein Rearrangement)
Primary Enzyme Class Sesquiterpene Synthases (e.g., Aristolochene synthase, 5-epi-aristolochene synthase)
Source of Diversity Oxidative modifications by tailoring enzymes (e.g., Cytochrome P450s)

Cytochrome P450 Monooxygenases in Oxidative Modifications

The immense structural variety observed in this compound sesquiterpenoids is largely attributable to the decorating action of Cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes are pivotal in catalyzing a wide range of regio- and stereoselective oxidation reactions on the nascent sesquiterpene scaffold. researchgate.netrsc.org The core this compound structure, aristolochene, is formed from the cyclization of farnesyl diphosphate (FPP) by a terpene synthase. uniprot.org Following this initial cyclization, P450s introduce functional groups, such as hydroxyls and epoxides, which are precursors to the final, often biologically active, molecules. uniprot.orgresearchgate.net

The biosynthesis of PR-toxin, a well-studied mycotoxin from Penicillium roqueforti with an this compound framework, provides a clear example of multistep P450-catalyzed oxidation. uniprot.org After the formation of aristolochene, a series of oxidative reactions convert it into the trioxygenated intermediate, eremofortin B. uniprot.org This transformation involves a P450 monooxygenase, identified as ORF6 in the PR-toxin biosynthetic gene cluster, which introduces an epoxide at the C1-C2 double bond. uniprot.org The pathway continues with further P450-mediated oxidations. Another P450 enzyme is responsible for introducing a second epoxide, this time between carbons C7 and C11, to form an intermediate that is then acetylated to yield eremofortin A. uniprot.org The P450 ORF6 is also implicated in the subsequent conversion of eremofortin A to eremofortin C, which involves the oxidation of the side chain at C-12. uniprot.org

Recent research has successfully characterized several P450s from fungal sources, shedding light on their specific functions in modifying the this compound skeleton. nih.govacs.org These studies provide a foundation for understanding the oxidative modification pathways that lead to the vast array of fungal eremophilanes. nih.govresearcher.life

Table 1: Characterized Cytochrome P450s in this compound Biosynthesis

Enzyme Name Producing Organism Substrate Product Function Reference
ORF6 Penicillium roqueforti Aristolochene derivative Eremofortin B precursor C1-C2 epoxidation uniprot.org
Unknown P450 Penicillium roqueforti Eremofortin B Eremofortin A precursor C7-C11 epoxidation uniprot.org

| ORF6 | Penicillium roqueforti | Eremofortin A | Eremofortin C precursor | C-12 oxidation | uniprot.org |

Enzyme-Catalyzed Isomerization Processes

Isomerization reactions represent another crucial step in the diversification of this compound structures, leading to rearranged carbon skeletons. These processes can alter the stereochemistry or connectivity of the molecule, giving rise to distinct sub-classes of eremophilanes.

A notable example of enzyme-catalyzed isomerization is found in the biosynthesis of the fungal eremophilanes, eremofortin C and sporogen-AO1. nih.govacs.org Studies have identified a protein from the DUF3237 family that catalyzes an isomerization step in their biosynthetic pathways. nih.govacs.orgacs.orgscilit.com This discovery highlights that dedicated enzymes are responsible for specific rearrangements of the this compound framework.

Furthermore, biogenetic hypotheses, supported by synthetic evidence, propose that certain iso-eremophilanes are formed through an α-ketol rearrangement of an this compound precursor. researchgate.netnih.gov For instance, it has been proposed that microsphaeropsisin B, an this compound-type sesquiterpenoid, could be a precursor to the iso-eremophilane periconianone C via such a rearrangement. researchgate.netnih.gov While often studied in synthetic chemistry, these types of rearrangements in a biological context are likely catalyzed by specific isomerase enzymes to ensure fidelity and stereochemical control. These enzymatic isomerizations expand the structural repertoire accessible from a common this compound precursor, contributing significantly to the chemical diversity of this compound class.

Bioinformatics-Guided Elucidation of Biosynthetic Gene Clusters in Producing Organisms

The advent of genome sequencing and sophisticated bioinformatics tools has revolutionized the discovery and characterization of natural product biosynthetic pathways. For eremophilanes, this approach has been particularly fruitful in identifying the complete set of genes—the biosynthetic gene cluster (BGC)—responsible for their production in various fungi. nih.govacs.org

The general strategy involves using the sequence of a known key enzyme, such as a terpene synthase, as a query to search newly sequenced fungal genomes. researchgate.net Genes that are physically located near the identified terpene synthase gene are then analyzed for their predicted functions. A typical this compound BGC contains genes encoding the core aristolochene synthase, multiple P450 monooxygenases, dehydrogenases, transferases, and other tailoring enzymes that collectively build the final complex structure. researchgate.net

This bioinformatics-guided approach was successfully used to reconstitute the biosynthetic machinery for the fungal eremophilanes eremofortin C and sporogen-AO1. nih.govacs.org By identifying the putative BGCs in the respective producing organisms, researchers were able to express the genes in a heterologous host and functionally characterize the encoded enzymes, including six P450s, thereby elucidating the complete biosynthetic pathways. nih.govacs.org Similarly, an in silico analysis of the Penicillium roqueforti genome identified a 22.4-kb BGC involved in PR-toxin biosynthesis. researchgate.net This cluster was found to contain eleven open reading frames, including genes for aristolochene synthase, two P450 monooxygenases, an oxidoreductase, an oxidase, a transferase, and two dehydrogenases, providing a genetic blueprint for the toxin's formation. researchgate.net

The use of bioinformatics not only accelerates the discovery of new pathways but also provides a predictive framework for understanding the oxidative modification patterns of fungal eremophilanes based on the P450s present in a given BGC. acs.org

Table 2: Example of a Bioinformatically Identified this compound BGC (PR-Toxin Cluster)

Gene/ORF Putative Function Role in Pathway Reference
prx1 Short-chain oxidoreductase C-12 oxidation of Eremofortin A uniprot.org
prx3 Quinone-oxidase Forms quinone-type structure uniprot.org
ORF5 Cytochrome P450 monooxygenase Part of the biosynthetic cluster uniprot.org
ORF6 Cytochrome P450 monooxygenase C1-C2 epoxidation, C-12 oxidation uniprot.org
ORF8 Acetyltransferase Acetylation of eremofortin intermediate uniprot.org

| Unknown | Aristolochene synthase | Cyclization of FPP to aristolochene | uniprot.orgresearchgate.net |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aristolochene
Eremofortin A
Eremofortin B
Eremofortin C
Farnesyl diphosphate (FPP)
Iso-eremophilane
Microsphaeropsisin B
Periconianone C
PR-toxin

Occurrence and Chemo Taxonomic Distribution

Eremophilane Isolation from Terrestrial Plant Sources

This compound sesquiterpenoids are notable secondary metabolites found in various terrestrial plants, particularly within the Asteraceae family. researchgate.net

Prevalence in Asteraceae Family (e.g., Ligularia, Senecio, Cacalia, Petasites)

The Asteraceae family is a rich source of this compound-type sesquiterpenes, with these compounds being particularly prevalent in genera such as Ligularia, Senecio, Cacalia, and Petasites. researchgate.net

Ligularia : Species of the genus Ligularia are well-known for producing a diverse array of this compound sesquiterpenes. frontiersin.org For instance, two novel this compound sesquiterpenes, ligulacymirin A and B, were isolated from the roots of Ligularia cymbulifera. frontiersin.org Another study on Ligularia lamarum led to the isolation of fourteen compounds, including four new eremophilanes and one new seco-eremophilane. nii.ac.jp From the leaves of Ligularia virgaurea, a new this compound-type sesquiterpene lactone and a known this compound-type sesquiterpene were isolated. nih.gov The rhizomes of Ligularia fischeri have yielded five this compound sesquiterpenoids, including Isopetasan, Neopetasan, Isopetasol, and Petasol. acgpubs.org Furthermore, seven this compound-type sesquiterpene glucosides, named alticolosides A-G, were isolated from the aerial parts of Ligularia alticola. nih.gov Two this compound-type sesquiterpenes were also purified from Ligularia atroviolacea. researchgate.net

Senecio : The genus Senecio is another significant source of eremophilanes. Chemical studies of Senecio subauriculatus led to the isolation of eremophilanes from its roots. scielo.org.mx Similarly, research on Senecio nemorensis has resulted in the isolation of several highly oxygenated this compound-type sesquiterpenes. researchgate.netthieme-connect.com From the whole plant of Senecio tsoongianus, two pairs of epimers, tsoongianolides A and B, and tsoongianolides C and D, along with two other new sesquiterpene lactones, tsoongianolides E and F, all possessing the this compound skeleton, were isolated. nih.gov

Cacalia : The genus Cacalia (now often included in Parasenecio) is also known to produce this compound sesquiterpenes. ingentaconnect.com Investigations into the roots of Cacalia ainsliaeflora have yielded several new this compound sesquiterpenes. ingentaconnect.comthieme-connect.comthieme-connect.com Similarly, a study of Cacalia roborowskii resulted in the isolation of nine new this compound sesquiterpenes. capes.gov.br

Petasites : Various species of Petasites are recognized for their this compound content. A study of a supercritical CO2 extract of the rhizomes of Petasites hybridus led to the isolation of 21 natural products, including seven new this compound sesquiterpenes. capes.gov.br From the aerial parts of Petasites formosanus, four new this compound-type sesquiterpenes, petasones A and B, S-petasitin, and petasinol, were isolated. nih.gov The rhizomes of Petasites japonicus have yielded three new this compound glucosides, petasitosides A–C, along with seven known this compound-type sesquiterpenoids. researchgate.net Further investigation of Petasites japonicus ssp. giganteus resulted in the isolation of seven this compound-type sesquiterpenes, two of which were new. clockss.org

This compound as Chemotaxonomic Markers in Plant Genera

This compound sesquiterpenes are considered significant chemotaxonomic markers for several genera within the Asteraceae family, including Ligularia, Senecio, Cacalia, and Petasites. researchgate.net The presence of these compounds is a characteristic feature that helps in the taxonomic classification of these genera. scielo.org.mx For example, the isolation of eremophilanes from Senecio subauriculatus and modified eremophilanes from Roldana oaxacana aligns with the known chemistry of these genera and the broader Senecioneae tribe. scielo.org.mx Similarly, the presence of this compound derivatives is a key chemical characteristic of the genera Senecio, Packera, Barkleyanthus, Pittocaulon, Psacalium, and Telanthophora. scielo.org.mx The distribution of bicyclic this compound-type sesquiterpenoids is primarily in the Ligularia genus but they are also found in other genera of the Compositae family like Senecio. mdpi.com

This compound Isolation from Fungal Sources

Fungi are another prolific source of this compound sesquiterpenoids, with these compounds being isolated from both terrestrial and marine environments. researchgate.net It is interesting to note that fungal eremophilanes are often enantiomeric to those found in plants. nih.gov

Occurrence in Terrestrial Fungi (e.g., Aspergillus, Penicillium, Phoma, Boeremia, Rhizopycnis, Xylaria)

A variety of terrestrial fungi are known to produce this compound-type sesquiterpenes.

Aspergillus : Fungi of the genus Aspergillus have been found to produce eremophilanes. researchgate.net

Penicillium : The genus Penicillium is also a source of these compounds. researchgate.net For instance, new this compound-type sesquiterpenes were isolated from an Antarctic deep-sea derived fungus, Penicillium sp. PR19 N-1. researchgate.net

Phoma : Phoma species are also known producers of eremophilanes. researchgate.net

Boeremia : Four new highly oxygenated this compound-type sesquiterpenes, boeremialanes A–D, were isolated from Boeremia exigua, an endophytic fungus. mdpi.com

Rhizopycnis : The endophytic fungus Rhizopycnis vagum yielded fourteen new this compound-type sesquiterpenoids, named rhizoperemophilanes A–N, along with eight known analogs. nih.gov

Xylaria : Several this compound-type sesquiterpenoids have been isolated from the endophytic fungus Xylaria sp. acs.org Another study on the mangrove endophytic fungus Xylaria sp. BL321 resulted in the isolation of three new this compound sesquiterpenes. nih.gov Additionally, antibacterial this compound sesquiterpenoids have been found in Xylaria feejeensis. diva-portal.org

Discovery from Marine-Derived Fungi and Endophytic Fungi

Marine and endophytic fungi have emerged as significant sources of novel this compound sesquiterpenoids.

Marine-Derived Fungi : The marine-derived fungus Emericellopsis maritima was found to produce new this compound-type sesquiterpenoids. frontiersin.orgmdpi.com Another marine-derived fungus, Cochliobolus lunatus, yielded three new this compound sesquiterpenes. acs.org The fungus Microsphaeropsis sp., isolated from a sponge, produced the this compound metabolite microsphaeropsisin. nih.gov A marine-derived fungus, Paraconiothyrium sporulosum, yielded seven new this compound sesquiterpenoids, paraconulones A–G. acs.org Furthermore, a study on the marine-derived fungus Penicillium copticola led to the isolation of eremophilanes. nih.gov

Endophytic Fungi : Endophytic fungi, which live within plant tissues, are a rich source of bioactive compounds, including eremophilanes. nih.gov For example, nine new polyoxygenated this compound sesquiterpenes were isolated from the endophytic fungus Periconia sp. acs.org The endophytic fungus Rhizopycnis vagum, isolated from Nicotiana tabacum, produced a plethora of this compound-type sesquiterpenoids. nih.gov Boeremia exigua, an endophytic fungus isolated from Fritillaria hupehensis, was found to produce four new highly oxygenated this compound-type sesquiterpenes. nih.govmdpi.com The endophytic fungus Xylaria sp. has also been a source of new this compound-type sesquiterpenoids. acs.org

Ecological Significance of this compound in Producing Organisms

This compound sesquiterpenes play a significant ecological role for the organisms that produce them, often acting as defense mechanisms. In plants, these compounds can exhibit phytotoxic activities, potentially inhibiting the growth of neighboring plants. frontiersin.org For example, terpenoids, including eremophilanes, from the roots of Ligularia cymbulifera were found to be released into the rhizosphere soil and showed phytotoxic effects on other plants. frontiersin.org Furanoeremophilan-10β-ol, an abundant this compound in L. cymbulifera, is thought to be a defensive agent that provides an ecological advantage. frontiersin.org

In fungi, eremophilanes often possess antimicrobial and cytotoxic properties. nih.govresearchgate.net This suggests they may play a role in competing with other microorganisms or deterring predators. The production of these compounds by endophytic fungi living inside plants may also contribute to the host plant's defense against pathogens and herbivores. diva-portal.org

Role in Plant Defense Mechanisms Against Herbivory

Eremophilanes play a crucial role in the chemical defense systems of plants against herbivores. anselfarm.comuv.mx Plants, being stationary, have evolved to produce a diverse array of secondary metabolites to deter feeding by insects and other animals. anselfarm.com Eremophilanes are among the terpenoids, a major class of these defensive compounds. anselfarm.comuv.mx

The defensive actions of eremophilanes can be direct, acting as toxins, repellents, or anti-feedants to herbivores. uv.mx For instance, some furanoeremophilanes are effective feeding deterrents against certain insects and also offer protection against soil-dwelling herbivores. researchgate.net The presence of these compounds in plant tissues can make them unpalatable or toxic, thereby reducing or preventing consumption by herbivores. uv.mxnih.gov

Research on various Senecio species has highlighted the role of eremophilanes as part of their chemical defense. researchgate.net For example, eremophilanes isolated from Senecio adenotrichius have demonstrated strong antifeedant activities against insects like Myzus persicae and Spodoptera littoralis. researchgate.net This suggests that these compounds are not just passive components but are actively involved in protecting the plant from herbivory. researchgate.net

Furthermore, the production of these compounds can be constitutive, meaning they are always present in the plant, or induced, where their synthesis is triggered by an attack. anselfarm.comuv.mx This adaptability allows plants to efficiently allocate resources to defense when needed. uv.mx

Phytotoxic Activities of Specific this compound Derivatives

Certain this compound derivatives exhibit phytotoxic activity, meaning they can inhibit the growth of or kill other plants. This allelopathic potential can provide a competitive advantage to the plant producing them by suppressing the growth of neighboring vegetation. frontiersin.org

Studies on Ligularia cymbulifera have revealed that terpenoids, including this compound sesquiterpenes, released from its roots into the rhizosphere soil can interfere with the germination and growth of neighboring plants. frontiersin.org One of the most potent phytotoxins identified was furanoeremophilan-10β-ol, which significantly inhibited both seed germination and seedling growth of Arabidopsis thaliana. frontiersin.org

Similarly, research on Ligularia macrophylla led to the isolation of four phytotoxic eremophilanes. acs.org These compounds showed significant growth inhibition against the monocot Agrostis stolonifera (bentgrass), while having less effect on the dicot Lactuca sativa (lettuce). acs.org Notably, 6β-angeloyloxy-10β-hydroxyfuranothis compound was found to be the most active, with a strong inhibitory effect on the growth of Lemna paucicostata. acs.org

Endophytic fungi are also a source of phytotoxic eremophilanes. frontiersin.orgresearchgate.net For example, compounds isolated from the endophytic fungus Rhizopycnis vagum exhibited strong phytotoxic activities against the radicle elongation of rice seedlings. frontiersin.orgnih.gov Specific derivatives like sporogen (B8086706) AO-1 and dihydrosporogen AO-1 have shown significant herbicidal effects by inhibiting the radicle growth of various weeds. researchgate.net

Here is a table summarizing the phytotoxic activity of some this compound derivatives:

Phytotoxic Activity of Selected this compound Derivatives
Compound Source Organism Affected Plant Observed Effect Reference
Furanoeremophilan-10β-ol Ligularia cymbulifera Arabidopsis thaliana Inhibition of seed germination and seedling growth frontiersin.org
6β-Angeloyloxy-10β-hydroxyfuranothis compound Ligularia macrophylla Lemna paucicostata, Agrostis stolonifera Growth inhibition acs.org
Rhizoperemophilanes Rhizopycnis vagum (endophytic fungus) Rice (Oryza sativa) Inhibition of radicle elongation frontiersin.org
Sporogen AO-1 Penicillium sp. (fungus) Amaranthus hypochondriacus, Echinochloa crus-galli Inhibition of radicle growth researchgate.net
Dihydrosporogen AO-1 Penicillium sp. (fungus) Amaranthus hypochondriacus, Echinochloa crus-galli Inhibition of radicle growth researchgate.net

Environmental Signaling Functions

Beyond direct defense and phytotoxicity, there is growing evidence that secondary metabolites like eremophilanes can function as signaling molecules in the environment. royalsocietypublishing.org While the direct role of eremophilanes as long-range environmental signals is an area of ongoing research, the release of volatile organic compounds (VOCs) by plants, which can include terpenoids, is a well-established signaling mechanism. anselfarm.com

These VOCs can act as signals to neighboring plants, alerting them to the presence of herbivores and inducing their own defense mechanisms. anselfarm.com They can also serve as signals to organisms at higher trophic levels, such as attracting predators or parasitoids of the herbivores attacking the plant, a phenomenon known as indirect defense. anselfarm.comnih.gov For example, plants infested with caterpillars can release a specific blend of terpenoids and other compounds that attract parasitic wasps. anselfarm.com

Within microbial communities, small molecules, including various secondary metabolites, are thought to act as signaling molecules that regulate gene expression and maintain the stability of the community. royalsocietypublishing.org Given that fungi are significant producers of eremophilanes, it is plausible that these compounds play a role in intercellular communication and interaction within their natural microbial habitats. researchgate.netresearchgate.net The production of specific eremophilanes by an endophytic fungus, for instance, could influence the host plant's physiology or its interactions with other microorganisms. researchgate.net

The concept of "Yin and Yang" signaling molecules in bacteria, where competing molecules control metabolic and lifestyle decisions, offers a model for how such chemical signals can operate. unibas.ch While this specific model applies to bacteria, it illustrates the principle that low-molecular-weight organic compounds can have significant regulatory roles in biological systems. royalsocietypublishing.org

Methodologies for Isolation and Structural Elucidation

Advanced Chromatographic Techniques for Eremophilane Isolation

The separation of individual this compound compounds from their natural sources, such as plants and fungi, often requires sophisticated chromatographic methods due to the structural similarity of the co-occurring analogues.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatographic technique that has proven effective for the preparative separation of this compound-type sesquiterpenes. This method avoids the use of solid stationary phases, thus minimizing the risk of sample decomposition.

A notable application of HSCCC was in the purification of eremophilanes from the Chinese medicinal plant Ligularia atroviolacea. tandfonline.com Following an initial clean-up step with C18 open column chromatography, a one-step HSCCC separation was employed. tandfonline.comresearchgate.net From a 600 mg crude extract, this method yielded 54.7 mg of 8β-H-eremophil-3,7(11)-dien-12,8α;15,6α-diolide with 98.1% purity and 41.8 mg of furanoeremophil-3-en-15,6α-olide with 98.4% purity. tandfonline.comepa.gov The success of this separation hinged on the selection of an appropriate two-phase solvent system, which in this case was n-hexane-ethyl acetate-ethanol-water (4:1:4:1, v/v/v/v), with the upper phase serving as the mobile phase. tandfonline.comresearchgate.net

ParameterValueReference
TechniqueHigh-Speed Countercurrent Chromatography (HSCCC) tandfonline.com
SourceLigularia atroviolacea tandfonline.com
Solvent Systemn-hexane-ethyl acetate-ethanol-water (4:1:4:1, v/v/v/v) tandfonline.com
Mobile PhaseUpper phase tandfonline.com
Crude Extract600 mg tandfonline.com
Compound 18β-H-eremophil-3,7(11)-dien-12,8α;15,6α-diolide tandfonline.com
Yield (Compound 1)54.7 mg tandfonline.com
Purity (Compound 1)98.1% tandfonline.com
Compound 2furanoeremophil-3-en-15,6α-olide tandfonline.com
Yield (Compound 2)41.8 mg tandfonline.com
Purity (Compound 2)98.4% tandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool for the isolation of pure this compound sesquiterpenes. It is often used as a final purification step after initial fractionation by other chromatographic methods like silica (B1680970) gel or Sephadex LH-20 column chromatography.

For instance, in the investigation of the mangrove endophytic fungus Xylaria sp. BL321, semi-preparative HPLC was crucial for obtaining three new this compound sesquiterpenes and a known analogue, 07H239-A. nih.gov A filtered fraction was subjected to semi-preparative reversed-phase (RP) HPLC with a mobile phase of MeOH/H₂O/acetic acid (85/15/0.1), leading to the isolation of the pure compounds. nih.gov Similarly, the isolation of four this compound-type sesquiterpenes from the marine-derived fungus Aspergillus sp. SCSIOW2 involved purification by HPLC with a YMC-Pack Pro C18 column. mdpi.com The study of an endophytic fungus, Rhizopycnis vagum, also utilized semi-preparative HPLC to purify fourteen new this compound-type sesquiterpenoids. frontiersin.org

High-Speed Countercurrent Chromatography (HSCCC)

Spectroscopic Approaches for Structural Determination

Once isolated, the precise chemical structure of an this compound compound is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the planar structure and relative configuration of eremophilanes. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H NMR spectra of eremophilanes typically show characteristic signals for methyl groups, including singlets and doublets, which are indicative of the this compound skeleton. frontiersin.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. For example, HMBC correlations are used to connect different parts of the molecule, such as locating an unsaturated aldehyde at a specific carbon by observing correlations from its proton to neighboring carbons. nih.gov The relative configuration is often determined by analyzing coupling constants (³J) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. frontiersin.orgmdpi.com For instance, ROESY correlations can confirm the relative stereochemistry of substituents on the this compound core. mdpi.com

High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular formula of a compound. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a unique elemental composition, which is a critical first step in structure elucidation. frontiersin.org For example, the molecular formula of rhizopthis compound A was determined as C₁₅H₂₂O₃ by HRESIMS, indicating five degrees of unsaturation. frontiersin.org This information is fundamental for piecing together the structural puzzle provided by NMR data.

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like an this compound requires chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy is a key technique for this purpose. The experimental ECD spectrum of an isolated compound is compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov

A good match between the experimental and calculated ECD curves allows for the unambiguous assignment of the absolute configuration. mdpi.com For instance, the absolute configurations of several this compound sesquiterpenes from Petasites hybridus were assigned by comparing their experimental CD spectra with simulated spectra. nih.gov Similarly, the absolute configuration of boeremialane B, an this compound from the endophytic fungus Boeremia exigua, was determined by the good fit between its experimental ECD spectrum and the calculated spectrum for the 3R, 4R, 5R, 6R, 7S, and 11S isomer. mdpi.com This method has also been successfully applied to eremophilanes from the fungus Rhizopycnis vagum. frontiersin.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the initial stages of structural elucidation for this compound derivatives. They provide crucial information about the functional groups present and the nature of conjugated systems within the molecule.

IR spectroscopy is particularly effective for identifying characteristic functional groups. For instance, the presence of a hydroxyl (-OH) group is indicated by a broad absorption band typically in the range of 3200–3600 cm⁻¹. Carbonyl (C=O) groups, common in eremophilanes, give rise to strong absorption bands. The exact wavenumber depends on the electronic environment: conjugated ketones typically absorb at lower frequencies (e.g., 1650-1680 cm⁻¹) compared to saturated ones, while γ-lactones show absorptions around 1745 cm⁻¹ scielo.br. Olefinic (C=C) groups also present characteristic bands, often near 1620-1650 cm⁻¹ frontiersin.org.

UV-Vis spectroscopy is instrumental in detecting chromophores, particularly conjugated π-electron systems. Eremophilanes containing α,β-unsaturated ketones or dienes exhibit characteristic absorption maxima (λmax). For example, rhizopthis compound A, which possesses a conjugated keto group, shows UV absorptions at 250 and 280 nm frontiersin.org. The position and intensity (log ε) of these absorptions can help to characterize the extent and nature of the conjugated system. A compound with an α,β-unsaturated keto group might show a λmax around 237-239 nm, while more extended conjugation results in a bathochromic (red) shift to higher wavelengths, such as 281 nm mdpi.comnih.gov.

The data below illustrates the application of these techniques to various this compound compounds.

Compound NameSource OrganismIR Absorption Bands (cm⁻¹)UV-Vis λmax (nm)Reference
Rhizopthis compound A Rhizopycnis vagum3403 (-OH), 1656 (conjugated C=O), 1624 (C=C)250, 280 frontiersin.org
Emthis compound B Emericellopsis maritima3496 (-OH), 1674 (α,β-unsaturated C=O)Not Reported preprints.org
Unnamed this compound (1) Aspergillus sp. SCSIOW2Not Reported281 mdpi.com
Rhizopthis compound E Rhizopycnis vagumNot Reported237 frontiersin.org
Cupressolide A Xylariaceous fungus3487 (-OH), 1745 (γ-lactone)Not Reported scielo.br
Unnamed this compound (4) Cremanthodium stenactinium1680 (conjugated C=O)Not Reported mdpi.com
Xylarthis compound A Xylaria sp. BL3213300-2700 (-OH), 1728, 1705, 1682, 1648 (C=O, conjugated C=O)261 nih.gov

X-ray Crystallography for Unambiguous Structure and Absolute Configuration

While spectroscopic methods provide powerful data for proposing a chemical structure, X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its relative and absolute configuration. This technique is particularly crucial for complex molecules like eremophilanes, which often possess multiple stereocenters.

The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of atoms can be deduced. This provides unequivocal proof of the molecular connectivity and stereochemistry.

A key aspect of modern X-ray crystallography is the determination of the absolute configuration, which describes the actual spatial orientation of the atoms. This is often achieved by analyzing anomalous dispersion effects, with the resulting structure refined against the data to yield a Flack parameter. A Flack parameter close to zero for a given stereochemical model provides high confidence in the assigned absolute configuration. For example, the analysis of furthis compound A yielded a Flack parameter of 0.09(5), which unambiguously established its absolute configuration as 2S, 3R, 4R, and 5R mdpi.com. Similarly, the absolute stereochemistry of paralemnolin C was confirmed through the X-ray analysis of an epoxide derivative researchgate.netfao.org. In some cases where a suitable crystal of the natural product cannot be obtained, a crystalline derivative is synthesized for the analysis researchgate.net.

The following table lists several this compound compounds whose structures and absolute configurations have been conclusively established using single-crystal X-ray diffraction.

Compound NameDetermined Absolute ConfigurationSourceReference
Furthis compound A 2S, 3R, 4R, 5RFurcasterigmium furcatum CS-280 mdpi.com
Furthis compound C 2S, 3R, 4R, 5R, 7R, 8R, 11RFurcasterigmium furcatum CS-280 mdpi.com
Furthis compound D 4S, 5R, 7R, 8R, 9S, 10SFurcasterigmium furcatum CS-280 mdpi.com
8β-Hydroxyeremophilanolide (4S,5R,8S,10R)Petasites hybridus nih.gov
Paralemnolin C (epoxide derivative) C11 configuration determinedParalemnalia thyrsoides researchgate.netfao.org

Mechanistic Investigations of Biological Activities

Anti-inflammatory Activities and Cellular Pathways

Eremophilane sesquiterpenoids, a diverse class of natural compounds, have been the subject of significant research for their anti-inflammatory potential. Mechanistic studies have revealed their ability to interfere with key inflammatory signaling cascades, particularly those involving macrophage activation.

A hallmark of the inflammatory response is the production of nitric oxide (NO), a key signaling molecule, by macrophages upon stimulation by agents like lipopolysaccharide (LPS). scielo.br The overproduction of NO is associated with various inflammatory conditions. This compound compounds have been widely evaluated for their ability to suppress this process in macrophage cell lines such as RAW264.7 and the microglial cell line BV2.

Numerous this compound derivatives have demonstrated potent inhibitory effects on NO production. For example, Furanoligularenone, isolated from Ligularia fischeri, was identified as a potent inhibitor of LPS-induced NO production in RAW264.7 cells. nih.govthieme-connect.com Similarly, Boeremialane D, an this compound from the endophytic fungus Septoria rudbeckiae, inhibited NO production in LPS-treated RAW264.7 macrophages with a half-maximal inhibitory concentration (IC50) of 8.62 μM. researchgate.net Research on this compound sesquiterpenoids from a marine-derived fungus, Phoma sp., also identified compounds that significantly suppressed NO production in LPS-activated BV-2 microglia. mdpi.com One compound, septorthis compound F, showed an IC50 value of 12.0 ± 0.32 μM. researchgate.netmdpi.com

The following table summarizes the NO inhibitory activity of selected this compound compounds.

CompoundSource OrganismCell LineIC50 (µM)
Boeremialane DSeptoria rudbeckiaeRAW264.78.62 researchgate.net
Septorthis compound FPhoma sp.BV212.0 researchgate.netmdpi.com
Dihydrosporogen AO-1Septoria rudbeckiaeBV23.11 researchgate.net

The high levels of NO produced during inflammation are synthesized by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is a critical step in the inflammatory cascade. Many this compound compounds exert their anti-inflammatory effects by targeting the expression of this enzyme.

Studies have shown that the inhibition of NO production by eremophilanes is often directly linked to the downregulation of iNOS protein and mRNA expression. For instance, Furanoligularenone was found to suppress the expression of iNOS mRNA and protein in a dose-dependent manner in LPS-stimulated RAW264.7 cells. nih.govthieme-connect.com This indicates that the compound acts at the transcriptional level to control iNOS production. Similarly, other anti-inflammatory compounds have been shown to reduce iNOS protein levels in both BV2 and RAW264.7 cells. researchgate.netbiomolther.org This mechanism is a key factor in the anti-inflammatory profile of many eremophilanes, demonstrating their ability to modulate crucial enzymatic pathways in the inflammatory response.

Understanding the relationship between the chemical structure of eremophilanes and their biological activity is crucial for developing new therapeutic agents. Structure-activity relationship (SAR) studies have identified several key molecular features that influence their anti-inflammatory potency.

Analysis of eremophilanes from Xanthium sibiricum and other sources suggests that features like an α,β-unsaturated lactone ring are important for activity. nih.gov For a series of eremophilanes isolated from a marine-derived Phoma fungus, the C-6–C-7 unsaturated moiety (either a double bond or an epoxy group) and terminal unsaturation at C-11–C-12 were found to be critical for potent NO inhibition. mdpi.com Altering these features, for example, through hydroxylation or saturation, led to a significant decrease in anti-inflammatory activity. mdpi.com Further studies on eremophilanolides from Senecio species have highlighted the importance of substituents at positions C-1, C-6, and C-8 in determining cytotoxic activity, which can be related to anti-inflammatory potential. csic.es These SAR insights provide a chemical basis for the observed biological effects and guide the design of novel, more effective anti-inflammatory compounds based on the this compound scaffold.

Modulation of Pro-inflammatory Mediators and Enzymes (e.g., iNOS)

Antimicrobial Properties

This compound compounds, primarily isolated from various fungi, have also been investigated for their ability to combat microbial pathogens.

Several this compound sesquiterpenoids have shown inhibitory activity against a range of pathogenic bacteria. An antibacterial this compound was identified as the key active component from the endophytic fungus Xylaria feejeensis, showing a minimum inhibitory concentration (MIC) of 16 μg/mL against Bacillus subtilis and 64 μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net

From the endophytic fungus Rhizopycnis vagum, several this compound derivatives displayed antibacterial activities with MIC values ranging from 32 to 128 μg/mL against pathogens like Bacillus subtilis and Staphylococcus haemolyticus. frontiersin.org Furthermore, eremophilanes from Xylaria sp. showed moderate activity against Proteus vulgaris and Micrococcus luteum, with MIC values of 25 µg/mL. nih.gov

The table below presents the antibacterial activity of representative this compound compounds.

CompoundSource OrganismBacterial StrainMIC (µg/mL)
Unnamed this compoundXylaria feejeensisBacillus subtilis16 researchgate.net
Unnamed this compoundXylaria feejeensisMRSA64 researchgate.net
Xylareremophil (81)Xylaria sp.Proteus vulgaris25 nih.gov
Xylareremophil (81)Xylaria sp.Micrococcus luteum25 nih.gov
PR toxin 3-deacetyl (15)Emericellopsis maritimaStaphylococcus aureus ATCC29213128 frontiersin.org

The antifungal potential of eremophilanes has also been explored. These compounds are often produced by fungi themselves and can exhibit inhibitory effects on other fungal species. researchgate.net Studies on compounds from the Australian desert plant Eremophila alternifolia have demonstrated antifungal activity. researchgate.net

From the marine-derived fungus Emericellopsis maritima, the compound (+)-Aristolochene showed selective activity against the fungal strains Aspergillus fumigatus and Candida albicans at a concentration of 471 µM. nih.govmdpi.com While many eremophilanes show weak or no activity, these findings indicate that the this compound skeleton is a viable scaffold for the development of new antifungal agents.

Mechanisms of Antimicrobial Action

This compound-type sesquiterpenoids have demonstrated notable antimicrobial properties, and investigations into their mechanisms of action suggest that they primarily target the integrity of the bacterial cell structure. acs.orgmdpi.com

One of the key mechanisms identified is the disruption of the outer configuration of bacterial cells. acs.orgmdpi.com Scanning electron microscopy (SEM) studies have revealed that certain this compound compounds induce morphological changes in bacteria. acs.orgmdpi.com For instance, septorthis compound F, isolated from the endophytic fungus Septoria rudbeckiae, has been shown to alter the external structure of Pseudomonas syringae pv. actinidiae. acs.orgmdpi.com Similarly, two prenylated indole (B1671886) alkaloids, asperglaucins A and B, from the endophyte Aspergillus chevalieri, caused structural changes on the outer surfaces of Bacillus cereus and P. syringae pv. actinidiae, leading to cell membrane rupture or deformation. mdpi.com This disruption of the cell envelope is a critical factor in their bacteriostatic effects. mdpi.com

The antibacterial activity of these compounds is often evaluated using the broth micro-dilution-MTT assay to determine their minimum inhibitory concentration (MIC) values against various pathogenic bacteria. frontiersin.org For example, rhizoperemophilanes, isolated from the endophytic fungus Rhizopycnis vagum, have been tested against a panel of bacteria including Agrobacterium tumefaciens, Bacillus subtilis, Pseudomonas lachrymans, Ralstonia solanacearum, Staphylococcus haemolyticus, and Xanthomonas vesicatoria. frontiersin.org Compounds such as rhizopthis compound L, 1,10-epoxy-6-hydroxydendrothis compound, and rhizopthis compound K have shown inhibitory activity with MIC values ranging from 32 to 128 μg/mL. nih.gov

Furthermore, some studies suggest that the mechanism of action may also involve the inhibition of bacterial protein synthesis and intracellular metabolism. mdpi.com For example, the antibacterial action of certain compounds against Ralstonia solanacearum was determined to involve the disruption of these vital cellular processes. mdpi.com

Cytotoxic Effects on Cancer Cell Lines (excluding clinical trials)

In Vitro Cytotoxicity Assays and Inhibition Rates

This compound-type sesquiterpenes have been the subject of numerous studies to evaluate their cytotoxic potential against various cancer cell lines. These investigations consistently demonstrate that eremophilanes can exert dose-dependent cytotoxic actions. researchgate.netnih.govcsic.es The cytotoxicity is typically assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, WST-1 test, or SRB (sulforhodamine B) assay to determine the IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. researchgate.netmdpi.comnih.govmdpi.com

For instance, PR toxin, an this compound isolated from the marine sediment-derived fungus Emericellopsis maritima, exhibited significant cytotoxic activity against a panel of human cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), A2058 (skin), and Mia PaCa-2 (pancreas), with IC₅₀ values ranging from 3.75 to 33.44 µM. mdpi.com Another this compound, rhizopthis compound N, showed selective cytotoxicity against NCI-H1650 (lung) and BGC823 (gastric) tumor cells. frontiersin.orgnih.gov

A study on eremophilanolides isolated from Senecio species demonstrated broad-spectrum activity against HeLa (cervical), HepG2, K562 (leukemia), MDA231 (breast), and NCI-H460 (lung) cancer cell lines, with some compounds showing IC₅₀ values between 9.2 and 35.5 μM. researchgate.net Similarly, carperemophilanes A and B, isolated from Carpesium abrotanoides, displayed cytotoxic activities against MDA-MB-231 (breast) and HGC-27 (gastric) cell lines, with IC₅₀ values from 7.45 to 37.35 μM. nih.gov

The this compound sesquiterpene 07H239-A, from a marine-derived fungus, was cytotoxic to a variety of cancer cell lines, showing some selectivity for the CCRF-CEM leukemia line with an IC₅₀ of 0.9 µg/mL. acs.org Furthermore, a chloro-trinorthis compound sesquiterpene from an Antarctic deep-sea fungus showed modest cytotoxicity against HL-60 (leukemia) and A549 cell lines with IC₅₀ values of 11.8 and 12.2 μM, respectively. mdpi.com

In Vitro Cytotoxicity of this compound Compounds
CompoundCancer Cell LineIC₅₀ (µM)Source Organism
PR ToxinHepG2, MCF-7, A549, A2058, Mia PaCa-23.75 - 33.44Emericellopsis maritima mdpi.com
Rhizopthis compound NNCI-H1650, BGC823Selective cytotoxicityRhizopycnis vagum frontiersin.orgnih.gov
EremophilenolidesHeLa, HepG2, K562, MDA231, NCI-H4609.2 - 35.5Senecio spp. researchgate.net
Carperemophilanes A & BMDA-MB-231, HGC-277.45 - 37.35Carpesium abrotanoides nih.gov
07H239-ACCRF-CEM~2.0 (0.9 µg/mL)Marine-derived xylariaceous fungus acs.org
Chloro-trinorthis compoundHL-60, A54911.8 - 12.2Penicillium sp. PR19N-1 mdpi.com

Elucidation of Cellular Targets and Apoptotic Pathways

The cytotoxic effects of this compound sesquiterpenes are often mediated through the induction of apoptosis, a form of programmed cell death. researchgate.netnrfhh.com Mechanistic studies have begun to unravel the cellular targets and signaling pathways involved in this process.

One identified mechanism involves the modulation of key proteins in the apoptotic cascade. researchgate.net Terpenes, including eremophilanes, can inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic proteins such as Bax and caspases. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the apoptotic pathway. researchgate.net Some eremophilanes have been shown to induce apoptosis by increasing the expression of cleaved caspase-3. researchgate.net

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, has been identified as a target for some this compound compounds. researchgate.net By suppressing this pathway, these compounds can inhibit cell growth, migration, and invasion of cancer cells. researchgate.net

Furthermore, the induction of oxidative stress within tumor cells is another proposed mechanism. dntb.gov.ua Some this compound derivatives may induce apoptosis mediated by oxidative stress. dntb.gov.ua The thioredoxin reductase (TrxR) system, a key regulator of cellular redox balance, has been suggested as a potential target. dntb.gov.ua

In some cases, the anti-inflammatory properties of eremophilanes may contribute to their anticancer effects. nih.gov The peroxisome proliferator-activated receptor γ (PPARγ) pathway, which plays a role in inflammation and cancer, can be influenced by certain this compound-type sesquiterpenes. nih.gov These compounds have been shown to potentiate the effects of PPARγ agonists, suggesting an indirect mechanism for their anticancer activity. nih.gov

Structure-Activity Relationships for Cytotoxic Eremophilanes

The cytotoxic potency of this compound sesquiterpenes is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have identified key functional groups and substitution patterns that are crucial for their anticancer activity. researchgate.netnih.govcsic.esresearchgate.netnih.gov

One of the most significant findings is the importance of substituents at specific positions on the this compound skeleton. researchgate.netnih.govcsic.es For eremophilanolides isolated from Senecio species, the substitution pattern at carbons C-1, C-6, and C-8 was found to be critical for their cytotoxic effects against human tumor cell lines. researchgate.netcsic.es

The presence of an aldehyde group can also be a determining factor for cytotoxicity. mdpi.com For example, among a series of eremophilanes tested, PR toxin was the only one exhibiting significant cytotoxicity, and it was also the only one possessing an aldehyde group at C-12. mdpi.com

Chemical modifications of the this compound core have been explored to enhance cytotoxic activity. researchgate.netnih.gov For the this compound sesquiterpene 07H239-A, the 14-carboxyl group was identified as an ideal target for modification. researchgate.netnih.gov Amidation of this carboxyl group with different amino acids led to derivatives with enhanced potency against several human tumor cell lines. researchgate.netnih.gov This suggests that the side chain plays a crucial role in the cytotoxic potential of these compounds. researchgate.netnih.gov

In the case of a bromo nor-eremophilane, PC-A, which showed selective activity against triple-negative breast cancer (TNBC) cell lines, SAR studies were facilitated by total synthesis. acs.org Evaluation of synthesized decalin derivatives and the debrominated version of PC-A provided preliminary insights into the structural requirements for its selective antiproliferative activity. acs.org

Other Noteworthy Bioactivities

Neuroprotective Potentials and Associated Mechanisms

This compound sesquiterpenoids have emerged as promising candidates for neuroprotection due to their ability to mitigate neuronal damage induced by various stressors. figshare.comacs.orgnih.gov Their mechanisms of action often involve antioxidant and anti-inflammatory pathways. mdpi.commdpi.comnih.gov

Several studies have demonstrated the protective effects of eremophilanes against oxidative stress-induced cell injury in neuronal cell lines. figshare.comacs.org For instance, a number of modified eremophilanes isolated from Parasenecio hastatus exhibited neuroprotective effects against hydrogen peroxide (H₂O₂)-induced injury in SH-SY5Y cells. figshare.comacs.org Some of these compounds were active even at a low concentration of 1 µM. figshare.comacs.org Similarly, this compound sesquiterpenes from the fruits of Alpinia oxyphylla have shown protective effects against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in adipose-derived mesenchymal stem cells. mdpi.comnih.gov

The neuroprotective mechanism of some eremophilanes has been linked to the alleviation of mitochondrial-dependent apoptosis. nih.gov For example, agalleremonol A, isolated from the agarwood of Aquilaria agallocha, was found to protect PC12 cells from corticosterone-induced damage by mitigating this apoptotic pathway. nih.gov

Anti-neuroinflammatory activity is another significant aspect of the neuroprotective potential of eremophilanes. mdpi.comresearchgate.net Dihydrosporogen AO-1, an this compound sesquiterpenoid from the marine-derived fungus Phoma sp., demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglial cells. mdpi.comresearchgate.net This effect was associated with the suppression of the canonical NF-κB pathway and the reduced expression of key neuroinflammatory markers such as COX-2, TNF-α, IL-6, and IL-1β. mdpi.comresearchgate.net These findings suggest that eremophilanes could be potential candidates for the development of drugs to treat neuroinflammatory conditions. mdpi.comresearchgate.net

Antioxidative Properties (e.g., DPPH model)

This compound-type sesquiterpenes have been investigated for their antioxidant potential through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging model being a commonly employed method. researchgate.netresearchgate.net The DPPH assay evaluates the ability of a compound to act as a free-radical scavenger or hydrogen donor. nih.govmdpi.com The stable DPPH radical cation (DPPH•+) has a characteristic deep purple color, which is decolorized upon receiving an electron or hydrogen atom from an antioxidant substance. nih.govcosmobiousa.com This change in absorbance is measured spectrophotometrically and is proportional to the antioxidant capacity of the tested compound. mdpi.comcosmobiousa.com

Studies on furanoeremophilanes isolated from Psacalium radulifolium have demonstrated their capacity as antioxidant agents using the DPPH model. researchgate.net Similarly, research on this compound sesquiterpenoids from the marine-derived fungus Phoma sp. DXH009 and the fruits of Alpinia oxyphylla also confirmed antioxidative activities. mdpi.commdpi.com The antioxidant properties of these compounds are often attributed to their unique structural features. mdpi.com For instance, six this compound sesquiterpenes (compounds 8-13 in the original study) isolated from Alpinia oxyphylla were found to effectively protect adipose-derived mesenchymal stem cells from oxidative stress-induced death, with compounds 11 and 12 showing the most significant protective effects. mdpi.com

This compound Compound SourceAssay ModelKey FindingReference
Psacalium radulifoliumDPPH modelFuranoeremophilanes showed antioxidant effects. researchgate.net
Alpinia oxyphyllaOxidative stress in ADMSCsCompounds protected cells from oxidative stress-induced death. mdpi.com
Fungus Phoma sp. DXH009Not specifiedThis compound sesquiterpenoids possess anti-oxidative activities. mdpi.com

Hypoglycemic and Antihyperglycemic Effects in Animal Models

The potential of this compound compounds to modulate blood glucose levels has been explored in preclinical animal models of diabetes. researchgate.netinabj.org These studies often use models where diabetes is chemically induced, for instance with alloxan (B1665706) or streptozotocin, which damage pancreatic β-cells, or employ genetic models like the nonobese diabetic (NOD) mouse. inabj.orgnih.govslideshare.net

Investigations into furan (B31954) eremophilanes from the roots of Psacalium radulifolium have shown notable hypoglycemic and antihyperglycemic activities in rat models. researchgate.net A methanol (B129727) extract from the roots of this plant, containing these compounds, produced a significant decrease in blood glucose concentration in normoglycemic rats. researchgate.net The study demonstrated a sustained hypoglycemic effect hours after administration. researchgate.net This suggests that eremophilanes may have therapeutic potential for managing hyperglycemia. researchgate.netresearchgate.net The specific mechanisms often involve complex signaling pathways, and research has pointed towards the modulation of molecules like AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

Compound/Extract SourceAnimal ModelEffect ObservedReference
Methanol extract of Psacalium radulifolium rootsNormoglycemic Wistar ratsSignificant decrease in blood glucose concentration at 7 hours post-administration. researchgate.net
Furanoeremophilanes from Psacalium radulifoliumRat modelsDemonstrated hypoglycemic and antihyperglycemic effects. researchgate.net

Antiallergic and Immunomodulatory Activities

This compound sesquiterpenoids, derived from both plant and fungal sources, have been identified as possessing significant antiallergic and immunomodulatory properties. researchgate.netnih.govnih.gov These activities are crucial for managing conditions involving an overactive or dysregulated immune response, such as allergies and autoimmune diseases. vliz.be

Eremophilanes can exert their effects by influencing various components of the immune system. For example, certain this compound-type sesquiterpenes isolated from the rhizome of Petasites tatewakianus were found to modify the function of dendritic cells, which are pivotal in initiating immune responses. researchgate.net Specifically, the compounds fukinone (B12534) and 10βH-8α,12-epidioxyeremophil-7(11)-en-8β-ol inhibited the maturation and activation of bone marrow-derived dendritic cells. researchgate.net

Furthermore, the this compound derivative Maturin acetate (B1210297), isolated from Psacalium peltatum, has demonstrated immunostimulatory effects in vitro and in vivo. researchgate.net In cyclophosphamide-immunosuppressed mice, Maturin acetate significantly increased the production of key cytokines such as Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Interferon-gamma (IFN-γ). researchgate.net Other eremophilanes, isolated from a marine-derived fungus Aspergillus sp., exhibited moderate inhibitory effects on nitric oxide (NO) production, an important mediator in inflammatory processes. mdpi.com This wide range of activities, from inhibiting immune cell activation to stimulating cytokine production, highlights the diverse immunomodulatory potential of the this compound chemical class. researchgate.netnih.govresearchgate.net

This compound Compound/SourceModel/SystemObserved Immunomodulatory/Antiallergic EffectReference
Fukinone and 10βH-8α,12-epidioxyeremophil-7(11)-en-8β-ol from Petasites tatewakianusMurine bone marrow-derived dendritic cellsInhibited the maturation and activation of dendritic cells. researchgate.net
Maturin acetate from Psacalium peltatumCyclophosphamide-immunosuppressed miceIncreased production of IL-2, IL-15, and IFN-γ. researchgate.net
Eremophilanes from Aspergillus sp. SCSIOW2LPS/INF-γ induced RAW 264.7 macrophagesExhibited moderate, dose-dependent inhibition of nitric oxide (NO) production. mdpi.com

Synthetic Strategies and Chemical Modifications

Early Approaches to Eremophilane Synthesis

The initial forays into the total synthesis of eremophilanes were marked by the development of foundational strategies for constructing the core bicyclic system. A significant body of early work was contributed by the research group of Edward Piers. A cornerstone of these early syntheses was the use of octalone intermediates, which already contained the fused six-membered ring system.

A classic example is the total synthesis of (±)-eremophilenolide, (±)-tetrahydroligularenolide, and (±)-aristolochene. rsc.orgubc.ca A key intermediate for these syntheses was an octalone derivative which was elaborated to a keto ester. rsc.orgubc.ca This common intermediate was then divergently converted to the target molecules. For instance, hydrogenation of a keto acid derived from this intermediate yielded both a cis-fused keto acid, a precursor to (±)-eremophilenolide, and a trans-fused keto acid, which led to (±)-tetrahydroligularenolide. rsc.org The synthesis of (±)-aristolochene from the same keto ester intermediate involved a sequence of dithioketalization, desulfurization, and subsequent functional group manipulations. rsc.org

These early routes often relied on classical reactions for ring construction and functionalization. The Robinson annulation, a powerful method for forming a six-membered ring onto an existing ketone, was a frequently employed strategy to build the decalin framework. rsc.orgwikipedia.org For example, the synthesis of (±)-eremophil-3,11-diene utilized a conjugate addition of lithium dimethylcopper to an octalone, which efficiently established the vicinal dimethyl stereocenters characteristic of the this compound skeleton. cdnsciencepub.comcdnsciencepub.com This work was also instrumental in correcting the initially proposed structure of the natural product eremophilene. cdnsciencepub.com

The synthesis of (±)-eremophilenolide by Piers and coworkers further showcased the strategies of the era, confirming the structure and stereochemistry of this sesquiterpenoid lactone. researchgate.net These pioneering syntheses, while often lengthy by modern standards, laid the essential groundwork for the more advanced and efficient methodologies that would follow.

Modern Total Synthesis Methodologies

Building upon the foundational work, contemporary synthetic chemists have devised more sophisticated and efficient routes to eremophilanes. These modern strategies emphasize convergency, stereocontrol, and the ability to access multiple analogues from a single, advanced intermediate.

A hallmark of modern synthetic design is the development of divergent pathways that allow for the synthesis of a family of related natural products from a common intermediate. This approach is highly efficient and enables systematic studies of structure-activity relationships.

A notable example is the synthesis of five different natural this compound-type sesquiterpenoids from a common bicyclic intermediate. rsc.orgrsc.orgnih.gov This strategy commenced with the construction of a key bicyclic ketone via a double Michael addition followed by a Robinson annulation. rsc.orgrsc.orgnih.gov This versatile intermediate was then subjected to a series of tailored transformations, including allylic oxidations, Suzuki couplings, and functional group interconversions, to yield the various target molecules. rsc.orgrsc.orgnih.gov Similarly, another study describes the synthesis of six different this compound sesquiterpenoids, including ishwarane and dehydrofukinone, from a single hexahydronaphthalenone intermediate, highlighting the power of a divergent approach. rsc.org

This strategy of using a pluripotent late-stage intermediate is a recurring theme. researchgate.net It not only provides access to the natural products themselves but also to non-natural derivatives for biological screening. researchgate.net

The construction of the this compound skeleton relies on a toolkit of powerful chemical reactions. Certain reactions have proven particularly effective and are frequently featured in total syntheses.

Michael Addition: This reaction is fundamental for forming carbon-carbon bonds and is often used to introduce side chains or to initiate ring-forming sequences. The conjugate addition of organocuprates to α,β-unsaturated ketones, for example, is a key step for installing the methyl groups with the correct stereochemistry. cdnsciencepub.comcdnsciencepub.com Double Michael additions have been used to rapidly construct the bicyclic core. rsc.orgrsc.orgnih.gov

Robinson Annulation: As in the early syntheses, the Robinson annulation remains a robust and reliable method for constructing the fused six-membered rings of the this compound core. wikipedia.orgnumberanalytics.com It is a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, efficiently creating the characteristic cyclohexenone moiety of many this compound precursors. rsc.orgwikipedia.orgrsc.orgnih.govresearchgate.net

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. In the context of this compound synthesis, it is often employed to install complex side chains onto the bicyclic core at a late stage. rsc.orgrsc.orgnih.govresearchgate.net

Other significant reactions include the Diels-Alder reaction for constructing the six-membered ring with stereocontrol, and various organocatalytic transformations.

Controlling the absolute and relative stereochemistry of the multiple chiral centers in eremophilanes is a central challenge. Modern synthetic methods have provided powerful solutions to this problem.

Enantioselective syntheses often start from the "chiral pool," using readily available, enantiopure natural products as starting materials. For instance, S-(+)-carvone has been used as a chiral starting material for the enantioselective synthesis of R-(−)-ligularenolide. capes.gov.br Another approach involves starting from β-pinene to stereoselectively produce this compound sesquiterpenoids. researchgate.net

Asymmetric catalysis offers a more flexible approach. The Shi asymmetric epoxidation, for example, was a key step in the first enantioselective total synthesis of sagittacin E and related natural products. rsc.orgrsc.org This reaction allowed for the asymmetric desymmetrization of a prochiral diene, establishing a key stereocenter early in the synthesis. rsc.orgrsc.org Organocatalysis has also been employed, for instance, in asymmetric Robinson annulation reactions to set the stereochemistry of the decalin core. ub.edu Furthermore, strategies involving kinetic protonation of enolates and stereoconvergent epoxide openings have been developed to establish specific stereocenters, as demonstrated in a synthesis that led to the structural revision of lineariifolianone. nsf.gov

The biosynthesis of natural products provides a blueprint for elegant and efficient synthetic strategies. Biomimetic or bio-inspired syntheses attempt to mimic the proposed biosynthetic pathways in the laboratory. These approaches can be remarkably concise and can also provide experimental evidence for the proposed biosynthetic transformations. semanticscholar.org

One fascinating example is the "furan shuffling hypothesis," a proposed biogenetic pathway for certain this compound sesquiterpenoids. nih.govresearchgate.net This hypothesis has been supported by the enantioselective total syntheses of microsphaeropsisin B and C, which were achieved through a route that mirrors the proposed biogenetic transformations, including a key α-ketol rearrangement. nih.govresearchgate.net

Another biomimetic approach guided the first enantioselective total synthesis of the complex sesquiterpenoid periconianone A. uzh.chacs.org The synthesis was designed based on a postulated late-stage aldol cyclization to form the intricate cage-like structure from a bicyclic this compound precursor. semanticscholar.orguzh.chacs.org Successfully mimicking this transformation in the lab provided strong support for its feasibility in nature. semanticscholar.org Biomimetic syntheses have also been applied to dimeric this compound sesquiterpenoids, shedding light on their complex biogenesis. researchgate.netsci-hub.se

Stereoselective and Enantioselective Synthesis Strategies

Semi-synthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

While total synthesis provides access to the core this compound structure, semi-synthesis and derivatization of natural isolates or synthetic intermediates are crucial for exploring the structure-activity relationship (SAR). By systematically modifying the functional groups on the this compound scaffold, chemists can identify the key structural features responsible for the compound's biological activity. wikipedia.org

SAR studies involve creating a library of analogues by performing chemical modifications on a parent compound. For example, a series of amide derivatives of neocrotocembraneic acid were synthesized and evaluated for their antiproliferative activities against human tumor cell lines. nih.gov This study revealed that certain modifications led to compounds with potent activity, particularly against a drug-resistant cell line. nih.gov

In another study, derivatives of the this compound sesquiterpene 07H239-A were synthesized and evaluated for their cytotoxic effects. jst.go.jp The results showed that several of the semi-synthetic derivatives were more potent than the original natural product, highlighting the value of such derivatization in developing potential therapeutic agents. jst.go.jp The derivatization of natural products is a key strategy in drug discovery, allowing for the optimization of activity and other pharmaceutically relevant properties. rsc.orgmdpi.com These studies demonstrate how the this compound skeleton can serve as a template for generating new bioactive compounds with potentially improved therapeutic profiles.

Chemical Modification of Natural this compound Scaffolds

The chemical modification of this compound skeletons isolated from natural sources is a prominent strategy for generating novel derivatives. researchgate.net This semi-synthetic approach leverages the complex, stereochemically rich core of the natural product, applying chemical reactions to alter peripheral functional groups. The structural diversity of natural eremophilanes, which can feature oxidation at various positions to form alcohols, acids, esters, furans, and lactones, provides a rich platform for such modifications. researchgate.net

A key target for these modifications is often the side chain attached to the decalin ring system. For instance, the this compound sesquiterpene 07H239-A, which possesses a carboxyl group at C-14, has been identified as an ideal candidate for chemical derivatization. nih.govresearchgate.net Researchers have successfully designed and semi-synthesized new derivatives by forming amides at this position. This has led to compounds with enhanced cytotoxic potencies against various human tumor cell lines compared to the parent molecule. nih.govresearchgate.net

Another approach involves modifying the core bicyclic structure. Studies on eremophilanes isolated from the marine-derived fungus Phoma sp. DXH009 have provided insights into the structural requirements for anti-neuroinflammatory activity. These compounds share a 3-hydroxy-9,10-ene-eremophilane scaffold. mdpi.com Modifications such as hydroxylation or saturation of the C-6–C-7 double bond were found to significantly reduce the inhibition of nitric oxide (NO) production, indicating the importance of this unsaturated moiety for bioactivity. mdpi.comresearchgate.net

Furthermore, epigenetic modification has emerged as a tool to expand the chemical diversity of eremophilanes from fungal sources. Using epigenetic modifying agents like histone deacetylase inhibitors can induce the production of novel analogues that are not expressed under standard laboratory culture conditions, providing new scaffolds for further chemical exploration. mdpi.com

Table 1: Examples of Chemical Modifications on Natural this compound Scaffolds

Parent Compound Modification Type Modified Position(s) Resulting Activity Reference
07H239-A Amidation 14-carboxyl Enhanced cytotoxicity nih.govresearchgate.net
3-hydroxy-9,10-ene-eremophilane Hydroxylation/Saturation C-6–C-7 Reduced anti-inflammatory activity mdpi.com
Bipolaroxin-type this compound Acetalization C-8 ketone, C-12 alcohol Moderate nitric oxide inhibitory activity mdpi.com

Systematic Analogue Synthesis for Pharmacophore Identification

Systematic analogue synthesis is a powerful tool for identifying the pharmacophore—the precise three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. This approach often involves the total synthesis of the natural product, which then opens avenues for creating a series of structurally related analogues where specific parts of the molecule are systematically altered. researchgate.net

Structure-activity relationship (SAR) studies on various this compound derivatives have revealed key structural determinants for their biological effects. For example, early studies on eremophilanes related to the mycotoxin PR toxin indicated that the presence of an aldehyde group at the C-12 position was crucial for their toxic potency and their ability to inhibit transcription and translation. nih.gov

More recent investigations have focused on a broader range of activities. A systematic analysis of nine this compound sesquiterpenes with a 3-hydroxy-9,10-ene scaffold pinpointed essential pharmacophores for anti-inflammatory potency. mdpi.com The study concluded that both the C-6–C-7 unsaturated moiety (either a double bond or an epoxy group) and terminal unsaturation at C-11–C-12 were critical. Disrupting these features led to a significant loss of activity. mdpi.comresearchgate.net

Similarly, SAR studies of eremophilenolides against various bacteria and human tumor cell lines have highlighted the importance of substituents at positions C-1, C-6, and C-8 in determining their cytotoxic and antibacterial efficacy. researchgate.netnih.gov For cytotoxic derivatives of the this compound 07H239-A, preliminary SAR analysis suggested that the side chain plays a vital role in their potency. nih.govresearchgate.net The synthesis of analogues with different amide functionalities on the side chain allowed for a systematic exploration of how changes in this part of the molecule affect cytotoxicity, with some derivatives showing significantly stronger activity against specific cancer cell lines. nih.govresearchgate.net

These synthetic and SAR-driven approaches are complementary. While total synthesis provides the ultimate flexibility for creating novel analogues, the modification of natural products offers a more direct route to derivatives. Both strategies are essential for developing this compound-based compounds with improved pharmacological profiles and for understanding their mechanism of action at a molecular level. researchgate.netresearchgate.net

Table 2: Key Pharmacophoric Features of Eremophilanes Identified through SAR Studies

This compound Subclass Biological Activity Key Structural Features/Positions Reference
PR Toxin-related Toxicity, Transcription/Translation Inhibition Aldehyde group at C-12 nih.gov
3-hydroxy-9,10-ene-eremophilanes Anti-neuroinflammatory C-6–C-7 unsaturation, C-11–C-12 terminal unsaturation mdpi.comresearchgate.net
Eremophilenolides Antibacterial, Antitumor Substituents at C-1, C-6, and C-8 researchgate.netnih.gov
07H239-A Derivatives Cytotoxicity Side chain at C-14 nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations are crucial for accurately predicting spectroscopic data, which is fundamental for the structural elucidation and stereochemical assignment of eremophilane derivatives. Methods such as Time-Dependent Density Functional Theory (TD-DFT) for Electronic Circular Dichroism (ECD) and GIAO NMR calculations coupled with DP4+ analysis are frequently employed.

TD-DFT-ECD Calculations: The absolute configuration of chiral eremophilanes is often determined by comparing their experimental ECD spectra with spectra calculated using TD-DFT. mdpi.comnih.gov This method involves first performing a conformational search to identify the most stable, low-energy conformers of the molecule. mdpi.com Subsequently, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated. mdpi.comnih.gov A good agreement between the experimental and the calculated ECD curve allows for the unambiguous assignment of the absolute stereochemistry. mdpi.comresearchgate.net For instance, the absolute configurations of new this compound sesquiterpenoids isolated from the marine-derived fungus Phoma sp. DXH009 and the endophytic fungus Rhizopycnis vagum were successfully determined using this approach. mdpi.comnih.govfrontiersin.org The calculations are typically performed at levels of theory like B3LYP/TZVP or M06-2X/def2-SVP in a suitable solvent model. mdpi.commdpi.com

NMR Calculations with DP4+ Analysis: For complex molecules or cases where stereoisomers cannot be distinguished by other means, the calculation of ¹H and ¹³C NMR chemical shifts is a powerful tool. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The DP4+ probability analysis is a statistical method that compares the calculated NMR chemical shifts of all possible stereoisomers with the experimental data to determine the most probable structure. acs.org This integrated approach was used to establish the structures of highly oxygenated eremophilanes, such as Boeremialanes A-C from the endophytic fungus Boeremia exigua. researchgate.netnih.gov In one study, after conformational screening, NMR chemical shifts were calculated at the mPW1PW91/6-31+G(d,p) level, and the subsequent DP4+ analysis identified the correct isomer with 100% probability. nih.gov

Compound/Study Computational Method Purpose Level of Theory Finding Citation
Eremophilanes from Phoma sp. DXH009TD-DFT-ECDAssignment of absolute configurationB3LYP/TZVPThe calculated ECD curve for the predominant conformers matched the experimental spectrum, establishing the absolute stereochemistry. mdpi.com
Boeremialane A from Boeremia exiguaNMR Calculations with DP4+ AnalysisDetermination of relative stereochemistrymPW1PW91/6-31+G(d,p) // M06-2X/def2-SVPDP4+ analysis identified the 11S-isomer as the correct structure with 100% probability. nih.gov
Eremophilanes from Petasites hybridusTD-DFT-ECDAssignment of absolute configurationB3LYP/TZVPThe absolute configurations of ten this compound sesquiterpenes were assigned by comparing simulated and experimental CD spectra. nih.govresearchgate.net
Rhizoperemophilanes from Rhizopycnis vagumTD-DFT-ECDAssignment of absolute configurationB3LYP/6-31+G(d)The calculated ECD spectra confirmed the absolute configurations of the new this compound derivatives. nih.govfrontiersin.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential mechanisms of biological activity. nih.gov For this compound sesquiterpenoids, docking studies have been instrumental in exploring their anti-inflammatory potential, particularly their interaction with the inducible nitric oxide synthase (iNOS) protein. nih.govresearchgate.net

The overproduction of nitric oxide (NO) by iNOS is a key factor in the inflammatory process. nih.gov Several this compound compounds have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells. mdpi.commdpi.com To understand this inhibitory effect at a molecular level, docking simulations are performed. These studies have suggested that this compound derivatives can bind to the active site of the iNOS protein. mdpi.comresearchgate.net For example, a study on septorthis compound F, which inhibits NO production, used computational docking to suggest its potential interaction with the iNOS protein, highlighting the therapeutic relevance of this compound class. mdpi.comresearchgate.net Similarly, docking studies on compounds from Tussilago farfara revealed strong interactions with iNOS, elucidating a possible mechanism for their observed NO inhibition. researchgate.net These computational models help to rationalize the structure-activity relationships and guide the design of more potent anti-inflammatory agents.

This compound Derivative Target Protein Biological Activity Docking Study Finding Citation
Septorthis compound FiNOSAnti-neuroinflammatory (NO inhibition)Suggested potential interaction with the iNOS protein, providing a mechanistic hypothesis for its activity. mdpi.comresearchgate.net
Bioactive compounds from Tussilago farfaraiNOSInhibition of NO productionRevealed strong interactions between the compounds and the iNOS protein, explaining the potential mechanism of action. researchgate.net
Fureremophilanes B and CCOX-2Anti-inflammatoryThe interaction mechanism with human COX-2 protein was interpreted through molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For natural products like this compound sesquiterpenes, QSAR can be a valuable tool for predicting the activity of new analogs and for understanding which structural features are key for their biological effects. acs.org

While extensive QSAR studies focused solely on this compound analogs are not widely documented in the provided results, the principles have been applied to broader classes of sesquiterpene lactones, which include eremophilanes. acs.orgresearchgate.net A QSAR study on 103 different sesquiterpene lactones investigated their ability to inhibit the transcription factor NF-κB, a key regulator of inflammation. acs.org Such models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that predicts the inhibitory concentration (IC₅₀). nih.gov

For this compound analogs, a QSAR model could help elucidate the structural requirements for activities like anti-inflammatory, cytotoxic, or antimicrobial effects. researchgate.netresearchgate.net By analyzing a series of this compound derivatives with varying oxidation patterns and substitutions, a QSAR model could identify key pharmacophoric features, guiding the synthesis of novel derivatives with enhanced potency. researchgate.netacs.org

Conformational Analysis and Stereochemical Assignment via Computational Methods

The complex, multi-cyclic, and stereochemically rich scaffold of eremophilanes necessitates the use of computational methods for detailed conformational analysis and definitive stereochemical assignment. frontiersin.orgresearchgate.netmdpi.com

Conformational analysis typically begins with a molecular mechanics (MM) search (e.g., using the MMFF94 force field) to explore the conformational space and identify low-energy conformers. mdpi.comresearchgate.net These initial structures are then often subjected to geometry optimization using more accurate Density Functional Theory (DFT) methods, such as B3LYP/6-31G*. researchgate.net This process is essential for understanding the molecule's three-dimensional shape, which dictates its reactivity and biological interactions. For many eremophilanolides, for example, DFT calculations have confirmed that the A ring adopts a stable chair conformation. researchgate.net

These computational analyses are powerful when combined with experimental NMR data, particularly Nuclear Overhauser Effect (NOE) correlations. frontiersin.orgscielo.br For instance, the relative configuration of rhizopthis compound A was determined by analyzing ³J coupling constants and NOESY correlations within the computationally determined low-energy chair conformation. frontiersin.org The agreement between calculated dihedral angles (from DFT-optimized geometries) and experimental coupling constants provides strong evidence for the proposed relative stereochemistry. researchgate.net Ultimately, these conformational and stereochemical details, refined by computational methods, are fundamental to understanding the structure and function of this compound sesquiterpenoids. nih.gov

Future Directions and Research Opportunities

Exploration of Underexplored Natural Sources

While traditionally isolated from plants of the Asteraceae family, recent discoveries have highlighted that plant endophytic and marine-derived fungi are prolific and chemically diverse sources of eremophilanes. mdpi.comresearchgate.net These microorganisms, thriving in unique and competitive environments, produce a plethora of structurally novel eremophilanes, many of which are not found in their terrestrial plant counterparts. nih.gov

Future research will intensify the focus on:

New Endophytic and Marine Fungi: Systematic screening of endophytic fungi from a wider range of host plants, particularly those from unique ecological niches or used in traditional medicine, is a promising strategy. researchgate.net For instance, endophytic fungi like Boeremia exigua, isolated from Fritillaria hupehensis, and Xylaria sp. from Cupressus lusitanica have yielded novel eremophilanes. mdpi.comresearchgate.net Similarly, marine-derived fungi from sediments, sponges, and coral gardens, such as Phomopsis lithocarpus and Emericellopsis maritima, have proven to be rich sources of new derivatives. nih.govsemanticscholar.orgfrontiersin.org

Extreme Environments: Fungi from extreme environments (extremophiles), such as deep-sea trenches, hypersaline waters, and polar regions, represent a largely untapped reservoir of novel secondary metabolites, including eremophilanes. nih.govdntb.gov.ua The unique physiological adaptations of these fungi to pressure, temperature, and nutrient availability may drive the evolution of unique biosynthetic pathways, leading to the production of unprecedented chemical scaffolds. nih.gov Deep-sea derived fungi, in particular, are gaining attention as a source of compounds with significant pharmacological potential. semanticscholar.orgdntb.gov.ua

Application of Omics Technologies to Elucidate Biosynthetic Pathways

The biosynthesis of eremophilanes involves a complex series of enzymatic reactions, starting from farnesyl diphosphate (B83284) and involving a characteristic methyl migration. mdpi.comresearchgate.net Understanding the genetic basis of this process is crucial for harnessing their full potential. "Omics" technologies are central to this endeavor.

Genomics and Proteomics: Genome sequencing of this compound-producing fungi allows for the identification of biosynthetic gene clusters (BGCs). helmholtz-hips.de These clusters contain the genes encoding the enzymes responsible for the entire biosynthetic pathway. By correlating genomic data with the chemical profile (metabolome) of the organism, researchers can link specific genes to the production of particular eremophilanes. Proteomics, the large-scale study of proteins, can then be used to confirm the function of these enzymes and understand their regulation. While over 2,500 BGCs and their products have been experimentally characterized in general natural product research, applying these approaches more concertedly to this compound biosynthesis is a key future direction. helmholtz-hips.de

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The isolation and characterization of eremophilanes, especially those present in minute quantities within complex mixtures, demand sophisticated analytical methods.

Trace Analysis and Metabolomics: Future efforts will focus on enhancing the sensitivity and resolution of analytical techniques. The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRESIMS), is fundamental for this purpose. mdpi.compreprints.org Advanced chromatographic techniques like high-speed counter-current chromatography (HSCCC) are proving effective for the preparative isolation of pure eremophilanes from crude extracts. researchgate.net Furthermore, the development of comprehensive metabolomics workflows will enable a more holistic profiling of the entire suite of eremophilanes produced by an organism under different conditions, facilitating the discovery of new derivatives and the study of biosynthetic regulation. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, remains indispensable for the definitive structural elucidation of these complex molecules. mdpi.comnih.gov

Rational Design and Synthesis of this compound-Based Scaffolds with Enhanced Biological Activity

The native bioactivity of eremophilanes can often be improved through chemical modification. The this compound skeleton serves as a versatile scaffold for creating libraries of new compounds with potentially enhanced potency, selectivity, and drug-like properties. nih.govgriffith.edu.au

Semi-synthesis and Scaffolds: A common strategy involves isolating a naturally abundant this compound and using it as a starting point for semi-synthesis. nih.govnih.gov For example, the 14-carboxyl group of the this compound 07H239-A has been identified as an ideal site for chemical modification, leading to derivatives with stronger cytotoxic activity against human tumor cell lines. nih.gov This approach of using natural scaffolds to generate discovery libraries allows for the systematic exploration of structure-activity relationships (SARs), guiding the design of analogues with optimized biological profiles. griffith.edu.au

Deeper Mechanistic Investigations into Cellular and Molecular Targets

While many eremophilanes have been reported to possess interesting biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects, their precise molecular targets and mechanisms of action are often not fully understood. nih.govmdpi.com

Target Identification: Future research must move beyond phenotypic screening to pinpoint the specific proteins and cellular pathways that eremophilanes interact with. For example, some anti-neuroinflammatory eremophilanes have been shown to suppress the production of nitric oxide (NO) and the expression of inflammatory markers like COX-2, TNF-α, and IL-6 by inhibiting the canonical NF-κB pathway. researchgate.netmdpi.com Computational docking studies can provide initial hypotheses about potential protein targets, such as inducible nitric oxide synthase (iNOS), which can then be validated experimentally. mdpi.comresearchgate.net Identifying these targets is a critical step in validating their therapeutic potential and understanding any potential for off-target effects.

Chemoenzymatic Synthesis and Biotransformation of Eremophilanes

Harnessing the power of enzymes, either in vitro or in whole-cell systems, offers a green and highly selective alternative to purely chemical synthesis for modifying eremophilanes.

Chemoenzymatic Synthesis: This approach combines the versatility of chemical reactions with the high selectivity of biocatalysis. mdpi.comnih.gov It can be used to introduce specific functional groups or create chiral centers with high precision, which can be challenging to achieve through traditional organic synthesis. mdpi.com This strategy is rapidly evolving and provides scalable and environmentally friendly routes to valuable compounds. mdpi.com

Biotransformation: This process uses microbial or plant cell cultures to perform chemical modifications on a substrate. researchgate.netmdpi.com For instance, the this compound furannoligularenone was biotransformed by Panax quinquefolius hairy root cultures into new derivatives. researchgate.net Marine-derived fungi are also being explored for their ability to biotransform various chemical structures, yielding novel metabolites. mdpi.comresearchgate.net This method allows for the generation of new this compound analogues that may not be accessible through conventional synthesis.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in natural product discovery. ijrpas.comresearchgate.netrsc.org These technologies can analyze vast and complex datasets to accelerate various aspects of this compound research.

Accelerating Discovery: AI/ML algorithms can be trained on genomic and metabolomic data to predict BGCs responsible for producing eremophilanes. helmholtz-hips.de They can also screen virtual libraries of this compound structures to predict their biological activities, toxicity, and pharmacokinetic properties, thereby prioritizing compounds for synthesis and testing. ijrpas.comjhidc.org

SAR and Optimization: AI can revolutionize Structure-Activity Relationship (SAR) analysis by identifying subtle molecular features that are crucial for bioactivity. ijrpas.com This insight can guide the rational design of more potent and selective this compound-based drug candidates, making the drug development process more efficient and cost-effective. helmholtz-hips.de However, a significant bottleneck is the need for large, high-quality, and standardized datasets to properly train the AI models. helmholtz-hips.de

Conclusion

Summary of Key Research Advancements in Eremophilane Chemistry and Biology

The field of this compound research has seen remarkable progress in several key areas. Chemists have achieved the total synthesis of numerous complex this compound-type sesquiterpenoids, with some recent syntheses being accomplished in as few as 4–12 steps by employing common intermediates. rsc.org These synthetic strategies often feature sophisticated reactions like double Michael additions and Robinson annulations. rsc.org This progress not only demonstrates mastery over complex chemical architecture but also enables the production of these compounds for further biological study. uzh.ch

From a biological standpoint, the continuous discovery of new this compound derivatives from diverse natural sources, especially endophytic and marine-derived fungi, has significantly expanded the known chemical space of this family. mdpi.comnih.govfrontiersin.orgresearchgate.net To date, over 650 this compound derivatives have been identified. researchgate.net These discoveries have been paralleled by the identification of a wide array of biological activities. Eremophilanes have demonstrated potent anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties. mdpi.comfrontiersin.orgresearchgate.net For instance, certain eremophilanes exhibit significant inhibitory effects on nitric oxide (NO) production in microglia, suggesting potential as anti-neuroinflammatory agents. mdpi.comresearchgate.net Others have shown selective cytotoxicity against various cancer cell lines, marking them as potential leads for new oncologic therapies. frontiersin.orgcsic.esfigshare.com

Remaining Challenges and Knowledge Gaps

Despite these advancements, significant challenges persist. A primary hurdle in synthetic chemistry is the stereoselective synthesis of highly oxygenated and structurally intricate eremophilanes. nih.gov Developing efficient and scalable synthetic routes to mimic nature's complexity remains a formidable task. uzh.ch

In the biological realm, a major knowledge gap is the elucidation of the precise molecular mechanisms of action for many of the observed bioactivities. While a compound might show potent anti-inflammatory effects, its exact cellular targets and pathway interactions are often not fully understood. mdpi.com Furthermore, the biosynthetic pathways for most this compound compounds are still unknown. researchgate.net Understanding how fungi and plants construct these complex molecules could unlock new methods for their production through biosynthetic engineering. wikipedia.org Another challenge lies in the translation of promising in vitro results into in vivo efficacy and eventually into clinical applications. Many natural products show potent activity in laboratory assays but fail in later stages of drug development.

Broader Implications of this compound Research for Drug Discovery and Natural Product Science

The study of eremophilanes holds significant implications for the broader fields of drug discovery and natural product science. As a rich source of bioactive compounds, the this compound family underscores the value of natural products as a primary source of novel chemical scaffolds for drug development. csic.esnih.gov Their diverse activities, particularly in areas of high unmet medical need like neurodegenerative diseases and cancer, make them attractive starting points for medicinal chemistry campaigns. mdpi.comcsic.esnih.gov

Moreover, the unique and often complex structures of eremophilanes drive innovation in synthetic organic chemistry, pushing chemists to develop new methodologies and strategies. rsc.org The investigation into their biosynthesis also contributes to our fundamental understanding of how nature creates chemical diversity. researchgate.net By exploring the genetic basis for their production in fungi and plants, scientists may harness these natural factories to produce valuable compounds through fermentation or other biotechnological approaches. wikipedia.org Ultimately, this compound research serves as a compelling example of how the exploration of natural chemical diversity can fuel advances in both fundamental science and applied medicine, paving the way for the development of new therapeutic agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.